2-(Diphenylphosphaneyl)-N-((R)-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide
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Overview
Description
2-(Diphenylphosphaneyl)-N-(®-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a diphenylphosphane group, a quinuclidine moiety, and a methoxyquinoline unit, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphaneyl)-N-(®-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphaneyl)-N-(®-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-(Diphenylphosphaneyl)-N-(®-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis studies.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphaneyl)-N-(®-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinuclidine derivatives, methoxyquinoline compounds, and diphenylphosphane-containing molecules. Examples include:
- Quinuclidine-based ligands
- Methoxyquinoline derivatives with different substituents
- Diphenylphosphane ligands used in catalysis
Uniqueness
What sets 2-(Diphenylphosphaneyl)-N-(®-((1S,2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C39H40N3O2P |
---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C39H40N3O2P/c1-3-27-26-42-23-21-28(27)24-36(42)38(32-20-22-40-35-19-18-29(44-2)25-34(32)35)41-39(43)33-16-10-11-17-37(33)45(30-12-6-4-7-13-30)31-14-8-5-9-15-31/h4-20,22,25,27-28,36,38H,3,21,23-24,26H2,1-2H3,(H,41,43)/t27-,28-,36+,38+/m0/s1 |
InChI Key |
MSDLKHFBQOXJPJ-QQNOHPQFSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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